3,5-Dichloro-N-Fmoc-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protective group attached to the amino group. This compound is primarily used in peptide synthesis and has significant applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-N-Fmoc-L-phenylalanine typically involves the chlorination of N-Fmoc-L-phenylalanine. The process begins with the protection of the amino group using the Fmoc group, followed by selective chlorination at the 3 and 5 positions of the phenyl ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-Fmoc-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions to replace chlorine atoms.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be synthesized.
Free Amino Acid: Deprotection yields the free amino acid, which can be further utilized in peptide synthesis.
Scientific Research Applications
3,5-Dichloro-N-Fmoc-L-phenylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-Fmoc-L-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Fmoc group provides steric hindrance and protection for the amino group, facilitating selective reactions at other functional sites. Upon deprotection, the free amino group can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
N-Fmoc-L-phenylalanine: Lacks the chlorine substitutions, making it less reactive in certain substitution reactions.
3,4-Dichloro-N-Fmoc-L-phenylalanine: Similar structure but with chlorine atoms at the 3 and 4 positions, leading to different reactivity and applications.
Uniqueness: 3,5-Dichloro-N-Fmoc-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of peptides with specific functional requirements .
Properties
IUPAC Name |
(2S)-3-(3,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHPXJGYPMHWRP-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.